molecular formula C22H24N2O2S B2912200 3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE CAS No. 899962-78-8

3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2912200
CAS No.: 899962-78-8
M. Wt: 380.51
InChI Key: DTBSGGQMJHCXOL-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (BB90881, CAS 897624-33-8) is a quinoline derivative with a molecular formula of C₂₄H₂₈N₂O₃S and a molecular weight of 424.56 g/mol . Its structure features:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
  • 3-(4-Ethylbenzenesulfonyl) substituent: A sulfonyl group linked to a para-ethyl-substituted benzene ring.
  • 4-(Piperidin-1-yl) group: A piperidine ring attached at position 2.
  • 6-Methoxy group: A methoxy substituent at position 6 .

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-2-17-10-12-18(13-11-17)27(25,26)21-16-23-20-9-5-4-8-19(20)22(21)24-14-6-3-7-15-24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSGGQMJHCXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The piperidine ring and quinoline core are known to interact with various enzymes and receptors, potentially modulating biological pathways. The sulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares BB90881 with structurally related quinoline derivatives:

Compound Name Key Substituents Molecular Weight Key Differences vs. BB90881 Reference
3-(4-Chlorophenylsulfonyl)-4-[4-(2-fluorophenyl)piperazinyl]quinoline 3-(4-Cl-benzenesulfonyl), 4-(4-(2-F-phenyl)piperazinyl) 444.34 g/mol Chloro vs. ethyl sulfonyl; piperazine vs. piperidine
2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)quinoline hydrobromide 2-(4-MeO-phenyl), 4-(4-Me-piperidinyl), hydrobromide salt 410.32 g/mol Methoxyphenyl at position 2; no sulfonyl group
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-Cl, 4-piperidinyl, 2-pyrrolidinyl 317.83 g/mol Pyrrolidine at position 2; no sulfonyl or methoxy
3-(3-Methylphenylsulfonyl)-8-(piperidin-4-ylamino)quinoline 3-(3-Me-benzenesulfonyl), 8-(piperidin-4-ylamino) 382.40 g/mol Methylsulfonyl vs. ethylsulfonyl; amino-piperidine
2-(3,4-Dimethoxyphenyl)-4-(piperazinylcarbonyl)quinoline 2-(3,4-diMeO-phenyl), 4-(piperazinyl carbonyl) 497.58 g/mol Piperazinyl carbonyl vs. piperidinyl; no sulfonyl
Key Observations:

Sulfonyl Group Variations :

  • BB90881’s 4-ethylbenzenesulfonyl group enhances lipophilicity compared to electron-withdrawing chloro (Cl) or smaller methyl (Me) substituents in analogs .
  • Chlorophenylsulfonyl derivatives (e.g., ) may exhibit stronger receptor binding due to increased electrophilicity.

Heterocyclic Amine Substituents: Piperidine (BB90881) vs. Pyrrolidine () introduces conformational rigidity due to its five-membered ring.

Aromatic Ring Modifications :

  • Methoxy groups (e.g., BB90881 at position 6, at position 2) improve solubility but may reduce membrane permeability.
  • Dimethoxyphenyl groups () enhance π-π stacking interactions with aromatic residues in target proteins.

Biological Activity

3-(4-Ethylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, which incorporates a quinoline core along with piperidine and sulfonyl groups, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

PropertyValue
Molecular Formula C21H29N5O2S
Molecular Weight 415.6 g/mol
IUPAC Name 3-[4-(4-ethylphenyl)sulfonylpiperidin-1-yl]-6-piperidin-1-ylquinoline
Canonical SMILES CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The piperidine and piperazine moieties are known for their ability to modulate receptor activity, potentially influencing signaling pathways associated with neurological functions and other physiological processes .

Interaction with Neurotransmitter Receptors

Research indicates that compounds with similar structures can act as ligands for serotonin and dopamine receptors, which are crucial in regulating mood and behavior. This suggests that this compound may have applications in treating psychiatric disorders or neurodegenerative diseases .

Antitumor Activity

Studies have shown that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, a related compound demonstrated inhibitory effects on tumor cell lines, indicating that the sulfonamide group may enhance the cytotoxicity against cancer cells .

Antiviral Properties

Recent investigations into substituted quinolines have revealed promising antiviral effects against Influenza A virus (IAV). Compounds similar to this compound were found to inhibit viral RNA transcription and replication, suggesting potential as antiviral agents .

Case Studies

  • Antitumor Efficacy : A study synthesized various quinoline derivatives, including those with piperidine substitutions. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as antitumor agents .
  • Antiviral Activity : In vitro studies demonstrated that certain derivatives could outperform standard antiviral drugs like Ribavirin in inhibiting IAV, showcasing their potential in developing new antiviral therapies .

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